2,5-Dibromoanisole
Overview
Description
2,5-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 5 positions
Scientific Research Applications
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of 2,5-Dibromoanisole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds. The impact of these properties on the bioavailability of this compound is currently unknown .
Biochemical Analysis
Biochemical Properties
2,5-Dibromoanisole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C9 . These interactions can affect the metabolism of other compounds within the body, leading to changes in biochemical pathways. Additionally, this compound has been shown to permeate the blood-brain barrier, indicating its potential impact on neurological processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. In certain cell types, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it may upregulate the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can lead to an accumulation of certain compounds within the cell, potentially causing toxic effects. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic effects, such as liver damage and neurological impairment, have been observed at high doses, indicating the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can alter the metabolism of other compounds, leading to changes in metabolic flux and the levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors, further affecting metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . It has been shown to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects. The compound’s lipophilic nature facilitates its distribution across cell membranes and into various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It is primarily found in the cytoplasm and can also localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound’s localization can affect its activity and function, as well as its potential to induce cellular responses.
Preparation Methods
2,5-Dibromoanisole can be synthesized through several methods. One common synthetic route involves the bromination of anisole. In this process, anisole is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound. The reaction conditions typically include a solvent like chloroform or carbon tetrachloride and are carried out at room temperature .
Another method involves the use of sodium bromide and potassium monopersulfate in a solventless reaction. Anisole, sodium bromide, and potassium monopersulfate are mixed together and vortexed, resulting in the formation of this compound .
Chemical Reactions Analysis
2,5-Dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.
Comparison with Similar Compounds
2,5-Dibromoanisole can be compared to other brominated anisoles, such as 2,4-dibromoanisole and 2-bromoanisole. These compounds share similar structures but differ in the position and number of bromine atoms, which can influence their reactivity and applications .
2,4-Dibromoanisole: Similar in structure but with bromine atoms at the 2 and 4 positions. It has different reactivity patterns and applications.
2-Bromoanisole: Contains only one bromine atom, making it less reactive in certain substitution reactions compared to this compound.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in research and industry. Its unique chemical properties and reactivity make it a useful intermediate in the synthesis of various complex molecules. Ongoing research continues to explore its potential in biological and industrial applications.
Properties
IUPAC Name |
1,4-dibromo-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGNTPRGNRICPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539376 | |
Record name | 1,4-Dibromo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95970-08-4 | |
Record name | 1,4-Dibromo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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